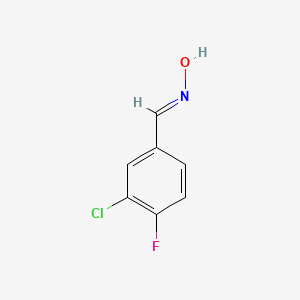

3-Chloro-4-fluorobenzaldehyde oxime

Descripción general

Descripción

3-Chloro-4-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .

Métodos De Preparación

The synthesis of 3-Chloro-4-fluorobenzaldehyde oxime typically involves the reaction of 3-Chloro-4-fluorobenzaldehyde with hydroxyl

Actividad Biológica

3-Chloro-4-fluorobenzaldehyde oxime is an organic compound classified as an aromatic oxime, derived from 3-chloro-4-fluorobenzaldehyde. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the benzene ring, suggests potential biological activity that merits detailed exploration. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.57 g/mol. The presence of electronegative halogens (chlorine and fluorine) influences both electronic properties and reactivity, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The oxime group can participate in nucleophilic reactions, potentially leading to enzyme inhibition or modification.

Enzymatic Interactions

Research indicates that this compound can inhibit specific enzymes through covalent bonding with active sites. For instance, studies have shown that hydrazine derivatives, similar in structure to this compound, can inhibit urease enzymes critical for nitrogen metabolism in plants and microorganisms.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Benzylhydrazine | 34.7 - 42.9 | Mixed-type |

| Phenylhydrazine | 15.0 - 26.0 | Mixed-type |

These findings suggest that the compound could exhibit similar inhibitory effects against other target enzymes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety and potential therapeutic applications of this compound. Preliminary studies on HepG2 liver cancer cells indicated significant cytotoxic effects:

- IC50 Value : The IC50 value for growth inhibition was found to be approximately 20 µM, indicating effective cytotoxicity against liver cancer cells.

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), a crucial enzyme in neurotransmission. Results showed a promising inhibition profile, suggesting potential applications in neuropharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-4-fluorobenzaldehyde oxime serves as a versatile building block in the synthesis of various APIs. The introduction of fluorine into bioactive molecules often enhances their biological activity and metabolic stability. For instance, compounds derived from this oxime can exhibit improved lipophilicity and bioavailability, making them suitable candidates for drug development .

1.2 Antimicrobial Agents

Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown that modifications to the oxime structure can lead to compounds effective against a range of bacterial strains, including resistant variants. This makes it a potential candidate for developing new antibiotics .

1.3 Anticancer Compounds

The compound has also been investigated for its anticancer properties. Certain derivatives demonstrate cytotoxic effects on cancer cell lines, indicating that they could be developed into novel chemotherapeutic agents . The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Agrochemical Applications

2.1 Herbicides and Pesticides

Fluorinated compounds are prevalent in agrochemicals due to their enhanced activity and reduced environmental impact. This compound can be utilized as an intermediate in the synthesis of herbicides and pesticides, providing effective solutions for crop protection . The fluorine atom contributes to the stability and efficacy of these agrochemicals.

2.2 Insecticides

Research has indicated that derivatives of this oxime can exhibit insecticidal properties, making them candidates for developing new insecticides. The incorporation of fluorine can enhance the potency and selectivity towards target pests while minimizing effects on non-target organisms .

Industrial Applications

3.1 Dyes and Pigments

This compound is also used in the production of dyes and pigments. Its ability to form stable complexes with metal ions allows it to be employed in synthesizing various colorants used in textiles and coatings .

3.2 Material Science

In material science, this compound can be involved in creating polymers with specific functionalities due to its reactive oxime group. Such materials may find applications in coatings, adhesives, and other industrial products .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydrolysis to Carbonyl Derivatives

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reversibility is critical for protection/deprotection strategies in multistep syntheses:

Reaction Conditions :

-

Acidic : HCl (1M, aqueous), 80°C, 6 hours

-

Basic : NaOH (2M, aqueous), reflux, 4 hours

Mechanism :

-

Protonation of the hydroxyl group under acidic conditions

-

Nucleophilic attack by water

-

Elimination of hydroxylamine to form 3-chloro-4-fluorobenzaldehyde

1,3-Dipolar Cycloaddition Reactions

The oxime participates in cycloadditions to form isoxazoles, leveraging its conversion to nitrile oxide intermediates :

Synthetic Pathway :

-

Nitrile Oxide Generation :

-

React with TsN(Cl)Na·3H₂O in tert-butanol (20–25°C, 2 hours)

-

Yields transient nitrile oxide (C₇H₃ClFNO)

-

-

Cycloaddition with Alkynes :

Example :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Microwave, 150°C | 3-(3-Chloro-4-fluorophenyl)isoxazole | 72% |

Dehydration to Nitriles

Catalyzed by acid salts, the oxime dehydrates to form 3-chloro-4-fluorobenzonitrile, a key intermediate in agrochemical syntheses :

-

Catalyst : Sodium bisulfate (30–50 wt% of oxime)

-

Solvent : Xylenes

-

Conditions : 143°C, 1.5 hours

-

Conversion : >99%

-

Yield : 96%

Mechanism :

-

Proton transfer from acid catalyst

-

Elimination of hydroxylamine

-

Aromatic stabilization of nitrile

Formation of Isoxazoles via Imidoyl Chlorides

Reaction with N-chlorosuccinimide (NCS) generates imidoyl chlorides, which react with terminal alkynes to yield isoxazoles :

Stepwise Process :

-

Imidoyl Chloride Synthesis :

-

Oxime + NCS → Imidoyl chloride (C₇H₄Cl₂FNO)

-

Solvent: Dichloromethane, 0°C, 30 minutes

-

-

Alkyne Coupling :

-

Imidoyl chloride + 1-alkyne → Isoxazole

-

Catalyst: CuI (5 mol%), 60°C, 12 hours

-

Representative Example :

| Alkyne | Product | Yield |

|---|---|---|

| Ethynylbenzene | 5-(3-Chloro-4-fluorophenyl)isoxazole | 68% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing substituents (Cl, F) activate the ring for NAS at specific positions :

Reaction with Phenols :

-

Conditions : K₂CO₃, DMF, 100°C, 8 hours

-

Product : 4-Phenoxy-3-chlorobenzaldehyde oxime

Regioselectivity :

-

Fluorine at C4 directs substitution to C5 (para to Cl)

-

Chlorine at C3 deactivates ortho/para positions

Oxidation to Nitro Compounds

-

Reagent : HNO₃/H₂SO₄ (conc.)

-

Product : 3-Chloro-4-fluoronitrobenzene (limited yield, side reactions common)

Reduction to Amines

Tabulated Comparative Reactivity

This compound’s reactivity is strategically leveraged in pharmaceuticals (e.g., triclosan analogs ), agrochemicals, and materials science. Its dual functionality (oxime + halogenated aryl) enables diverse transformations, though steric and electronic effects from substituents require careful optimization.

Propiedades

Número CAS |

253308-63-3 |

|---|---|

Fórmula molecular |

C7H5ClFNO |

Peso molecular |

173.57 g/mol |

Nombre IUPAC |

(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |

Clave InChI |

IAYMCXBREVAUIX-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1C=NO)Cl)F |

SMILES isomérico |

C1=CC(=C(C=C1/C=N\O)Cl)F |

SMILES canónico |

C1=CC(=C(C=C1C=NO)Cl)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.